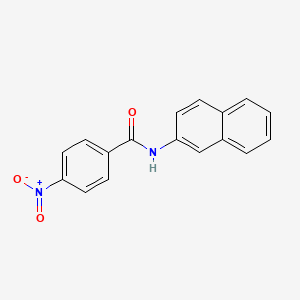

Benzamide, N-2-naphthalenyl-4-nitro-

Description

Significance of Benzamide (B126) Core Structures in Contemporary Chemical Sciences

The benzamide scaffold is a cornerstone in modern chemical and pharmaceutical sciences due to its versatile biological activities and synthetic utility. researchgate.net Benzamide derivatives are integral to the development of a wide array of therapeutic agents, exhibiting pharmacological properties that include antimicrobial, analgesic, anti-inflammatory, and anticancer activities. nih.govnanobioletters.com The amide linkage within the benzamide structure is stable, neutral, and capable of participating in hydrogen bonding, which allows these molecules to effectively interact with biological targets like enzymes and nucleic acids. researchgate.netnih.gov

Beyond their medicinal applications, benzamides serve as crucial intermediates in the synthesis of dyes, plastics, and other valuable organic compounds. solubilityofthings.com Their structural simplicity and the reactivity of the benzene (B151609) ring and amide group allow for diverse chemical modifications, leading to a vast library of derivatives with fine-tuned properties for various applications. The prevalence of the benzamide moiety in approximately 25% of top-selling pharmaceuticals underscores its profound impact on contemporary medicine. nanobioletters.com

Rationale for Comprehensive Investigation of N-2-naphthalenyl-4-nitrobenzamide Architectures

The specific architecture of N-2-naphthalenyl-4-nitrobenzamide presents a compelling case for detailed scientific inquiry, stemming from the unique combination of its constituent chemical moieties: the benzamide core, the 2-naphthalenyl group, and the 4-nitro substituent.

The N-2-naphthalenyl Group: The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, is a well-established pharmacophore. ijpsjournal.com Its incorporation into molecular structures is associated with a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. ijpsjournal.com The planar and lipophilic nature of the naphthalene ring can enhance binding to biological targets and influence the pharmacokinetic profile of a compound.

The 4-Nitro Group: The nitro group is a versatile and valuable functional group in drug design. mdpi.commdpi.com It is an electron-withdrawing group that can significantly modulate the electronic properties of the molecule, influencing its reactivity and biological interactions. mdpi.com Nitro-containing compounds have demonstrated a wide spectrum of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. mdpi.comnih.gov In some instances, the nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to generate cytotoxic species, forming a basis for targeted cancer therapy.

The conjugation of these three components in N-2-naphthalenyl-4-nitrobenzamide creates a hybrid molecule with the potential for synergistic or novel biological activities. The investigation of this specific architecture is driven by the hypothesis that the combined properties of the benzamide, naphthalene, and nitro groups could lead to the discovery of new therapeutic agents or functional materials.

Current Research Landscape and Gaps Pertaining to N-2-naphthalenyl-4-nitrobenzamide

Despite the clear rationale for its investigation, the current research landscape for N-2-naphthalenyl-4-nitrobenzamide is notably sparse. A thorough review of scientific literature reveals a significant gap in dedicated studies on this specific compound. Most of the available information is confined to chemical supplier catalogs and compound databases, which provide basic physicochemical data but lack in-depth research on its synthesis, reactivity, or biological potential.

Physicochemical Properties of N-2-naphthalenyl-4-nitrobenzamide:

| Property | Value |

| CAS Number | 105772-57-4 |

| Molecular Formula | C₁₇H₁₂N₂O₃ |

| Molecular Weight | 292.29 g/mol |

| Appearance | Solid (predicted) |

| Intended Use | For laboratory purposes only hoffmanchemicals.com |

This table is generated based on data from chemical databases and supplier information.

While direct synthetic routes for N-2-naphthalenyl-4-nitrobenzamide are not extensively published, the synthesis of the related isomer, N-naphthalen-1-yl-4-nitro-benzamide, is documented. This synthesis typically involves the acylation of naphthalen-1-amine with 4-nitrobenzoyl chloride in the presence of a base. evitachem.com It is highly probable that N-2-naphthalenyl-4-nitrobenzamide can be synthesized via an analogous pathway, reacting 2-naphthylamine (B18577) with 4-nitrobenzoyl chloride. General methods for the synthesis of N-aryl amides from nitroarenes and acyl chlorides have also been developed, which could potentially be adapted for this compound. nih.govresearchgate.net

The lack of focused research on N-2-naphthalenyl-4-nitrobenzamide represents a clear and significant gap in the field of medicinal and materials chemistry. While extensive research exists on various benzamide, naphthalene, and nitro-containing compounds individually, the unique combination present in this molecule remains largely unexplored. Future research should be directed towards the following areas:

Development and optimization of synthetic routes: Establishing efficient and scalable methods for the synthesis of N-2-naphthalenyl-4-nitrobenzamide is a fundamental first step.

Comprehensive characterization: Detailed spectroscopic and crystallographic analysis is needed to fully elucidate the molecular structure and properties of the compound.

Evaluation of biological activity: Screening for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, is warranted based on the structural motifs present.

Investigation of material properties: The potential application of this compound in the development of novel polymers or other materials should also be considered.

The exploration of N-2-naphthalenyl-4-nitrobenzamide holds the promise of uncovering new chemical entities with valuable biological activities or material properties, making it a fertile ground for future scientific investigation.

Structure

2D Structure

3D Structure

Properties

CAS No. |

105772-57-4 |

|---|---|

Molecular Formula |

C17H12N2O3 |

Molecular Weight |

292.29 g/mol |

IUPAC Name |

N-naphthalen-2-yl-4-nitrobenzamide |

InChI |

InChI=1S/C17H12N2O3/c20-17(13-6-9-16(10-7-13)19(21)22)18-15-8-5-12-3-1-2-4-14(12)11-15/h1-11H,(H,18,20) |

InChI Key |

UEXONOVXGVTNOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Naphthalenyl 4 Nitrobenzamide Derivatives

Classical Amide Bond Formation Strategies in N-2-naphthalenyl-4-nitrobenzamide Synthesis

The traditional methods for synthesizing N-2-naphthalenyl-4-nitrobenzamide primarily revolve around the formation of an amide bond between a naphthalene-containing amine and a benzoic acid derivative. These established techniques are widely practiced due to their reliability and well-understood reaction mechanisms.

Condensation Reactions with Activated Carboxylic Acid Derivatives

A cornerstone of classical amide synthesis is the condensation reaction involving an amine and an activated carboxylic acid derivative. In the context of N-2-naphthalenyl-4-nitrobenzamide synthesis, this typically involves the reaction of 2-naphthylamine (B18577) with an activated form of 4-nitrobenzoic acid. The most common activated derivative is 4-nitrobenzoyl chloride.

The reaction, often referred to as the Schotten-Baumann reaction, proceeds by the nucleophilic attack of the amino group of 2-naphthylamine on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. wikipedia.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. wikipedia.org The use of a two-phase solvent system, comprising water and an organic solvent like dichloromethane, is a common practice under Schotten-Baumann conditions. wikipedia.org

Table 1: Key Reactants in the Synthesis of N-2-naphthalenyl-4-nitrobenzamide via Acyl Chloride

| Reactant | Role |

| 2-Naphthylamine | Nucleophile (Amine source) |

| 4-Nitrobenzoyl chloride | Electrophile (Activated carboxylic acid) |

| Base (e.g., Pyridine, NaOH) | Acid scavenger |

| Organic Solvent (e.g., Dichloromethane) | Reaction medium |

Coupling Reagent-Mediated Amidation Protocols

Another prevalent classical strategy involves the direct coupling of 4-nitrobenzoic acid and 2-naphthylamine using a coupling reagent. These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine. A variety of coupling reagents are available, with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) being among the most common.

The reaction mechanism typically involves the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with the carbodiimide (B86325). This intermediate is then readily attacked by the amine to form the amide bond, with the carbodiimide being converted to a urea (B33335) byproduct. Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are used to suppress side reactions and improve the efficiency of the amidation.

Modern and Sustainable Synthetic Approaches for N-2-naphthalenyl-4-nitrobenzamide Analogues

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves inducing reactions through mechanical force, such as grinding or milling, has emerged as a promising green chemistry tool. rsc.org This solvent-free approach can lead to faster reaction times and reduced waste generation. rsc.org While a specific protocol for the mechanochemical synthesis of N-2-naphthalenyl-4-nitrobenzamide is not extensively documented, the general principles of mechanochemical amidation are applicable.

This method could potentially involve the ball-milling of 2-naphthylamine and 4-nitrobenzoic acid, possibly with a catalyst or an activating agent, in the absence of a solvent. rsc.orgresearchgate.net The mechanical energy input facilitates the reaction between the solid reactants.

Catalytic Approaches to Benzamide (B126), N-2-naphthalenyl-4-nitro- Formation

Catalytic methods offer a more atom-economical and environmentally friendly alternative to classical stoichiometric approaches. Various catalytic systems have been developed for amide bond formation.

Rhodium-Catalyzed Amidation: Rhodium complexes have been shown to catalyze the amidation of aryl C-H bonds with isocyanates, providing a direct route to N-acyl anthranilamides. nih.govacs.org While not a direct synthesis of the target molecule from 2-naphthylamine, this highlights the potential of rhodium catalysis in forming C-N bonds for amide synthesis. Rhodium-catalyzed amination of aryl bromides has also been developed, offering another potential synthetic route. organic-chemistry.orgacs.org

Palladium-Catalyzed Amidation: Palladium catalysis is a powerful tool for C-N bond formation. Palladium(II)-catalyzed regioselective arylation of naphthylamides with aryl iodides has been reported, demonstrating the feasibility of functionalizing naphthalene-based amides. acs.orgnih.gov Furthermore, palladium-catalyzed enantioselective (2-naphthyl)methylation of azaarylmethyl amines showcases the versatility of palladium in reactions involving naphthalene (B1677914) moieties. rsc.orgrsc.org These methods could potentially be adapted for the synthesis of N-2-naphthalenyl-4-nitrobenzamide derivatives.

Boron-Based Catalysts: Boronic acids and their derivatives have been developed as effective catalysts for direct amidation reactions between carboxylic acids and amines. nih.govchemrxiv.orgresearchgate.netnih.gov These catalysts are attractive due to their relatively low toxicity and stability. The mechanism involves the activation of the carboxylic acid by the boron catalyst, facilitating the nucleophilic attack by the amine. This approach could be applied to the reaction between 4-nitrobenzoic acid and 2-naphthylamine.

Enzymatic Synthesis: Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to amide synthesis. google.comwhiterose.ac.uk Lipases, for instance, have been shown to catalyze the aminolysis of esters or acids to produce amides. acs.orgnih.govnih.govresearchgate.net This method could provide a green pathway to N-2-naphthalenyl-4-nitrobenzamide, although specific enzymatic systems for this transformation would need to be identified and optimized.

Optimization of Reaction Parameters and Scale-Up Considerations for N-2-naphthalenyl-4-nitrobenzamide Production

The successful synthesis of N-2-naphthalenyl-4-nitrobenzamide, particularly on a larger scale, requires careful optimization of various reaction parameters.

For classical methods like the Schotten-Baumann reaction, key parameters to optimize include the choice of base, solvent, reaction temperature, and the rate of addition of the acyl chloride. cam.ac.ukorganic-chemistry.org For instance, using a biphasic system with a phase-transfer catalyst can sometimes improve yields and simplify purification. The stoichiometry of the reactants is also crucial to maximize the conversion of the limiting reagent.

In catalytic systems, the choice of catalyst, ligand (for metal-catalyzed reactions), catalyst loading, reaction temperature, and time are all critical parameters that need to be fine-tuned to achieve high yields and selectivity. For instance, in palladium-catalyzed reactions, the nature of the phosphine (B1218219) ligand can have a profound impact on the reaction outcome.

When considering scale-up, several factors come into play. Heat transfer becomes a significant issue in large reactors, and the exothermic nature of many amidation reactions needs to be carefully managed. Mixing efficiency is also critical to ensure homogeneity and consistent reaction rates. The work-up and purification procedures must also be scalable. For example, crystallization is often preferred over chromatography for large-scale purification due to cost and practicality. For sustainable approaches like mechanochemistry, the design of the milling apparatus and the optimization of milling parameters (e.g., frequency, ball size, and material) are key for efficient and scalable production.

Advanced Structural Characterization of N 2 Naphthalenyl 4 Nitrobenzamide

Single-Crystal X-ray Diffraction Analysis of N-2-naphthalenyl-4-nitrobenzamide

While direct crystallographic data for the title compound is pending, examination of analogous structures provides significant insight into its probable solid-state characteristics.

Based on analyses of similar benzamide (B126) derivatives, N-2-naphthalenyl-4-nitrobenzamide is anticipated to crystallize in a centrosymmetric space group within either the monoclinic or orthorhombic crystal system. For instance, the related compound 2-Nitro-N-(4-nitrophenyl)benzamide crystallizes in the orthorhombic space group P 21 21 21 ijpbs.com. Another analogue, N-(2,4-dichlorophenyl)-2-nitro-N-(2-methylbenzoyl)benzamide, adopts the monoclinic space group P 21/c researchgate.net. These common packing arrangements for aromatic amides suggest a high probability of N-2-naphthalenyl-4-nitrobenzamide adopting a similar crystal system.

Hydrogen bonding is a critical determinant of the supramolecular architecture in the solid state. In analogous structures, intermolecular N-H···O hydrogen bonds are a recurring motif, often linking molecules into chains or more complex networks ijpbs.comresearchgate.net. For N-2-naphthalenyl-4-nitrobenzamide, the amide proton (N-H) is expected to form a hydrogen bond with an oxygen atom of the nitro group or the carbonyl group of an adjacent molecule. Intramolecular hydrogen bonds, though less likely in this specific structure, can also influence molecular conformation.

Comprehensive Spectroscopic Characterization of N-2-naphthalenyl-4-nitrobenzamide

Interactive Data Table: Predicted Spectroscopic Data for N-2-naphthalenyl-4-nitrobenzamide

| Spectroscopic Technique | Predicted Key Features | Reference Compound Data |

| ¹H NMR | Aromatic protons of the naphthalene (B1677914) and nitrobenzene (B124822) rings in the δ 7.0-9.0 ppm range. A broad singlet for the amide N-H proton. | For N-(3-chlorophenethyl)-4-nitrobenzamide: δ 8.95 (t, 1H, NH), 8.40–8.33 (m, 2H), 8.13–8.04 (m, 2H), 7.40–7.36 (m, 2H), 7.32 (m, 1H), 7.27 (m, 1H), 3.59 (m, 2H), 2.94 (t, 2H) mdpi.com. |

| ¹³C NMR | Resonances for the carbonyl carbon around δ 165 ppm. Aromatic carbons in the δ 120-150 ppm range. | For N-(3-chlorophenethyl)-4-nitrobenzamide: δ 165.05 (C=O), 149.43, 142.44, 140.59, 133.39, 130.59, 129.06, 129.03, 127.96, 126.62, 124.00 (Ar-C), 41.09 (CH₂-N), 34.81 (CH₂-Ar) mdpi.com. |

| FT-IR (cm⁻¹) | N-H stretching vibration around 3300 cm⁻¹. C=O stretching of the amide around 1650 cm⁻¹. Asymmetric and symmetric stretching of the NO₂ group around 1520 and 1340 cm⁻¹, respectively. | For related 4-nitrobenzamide (B147303) derivatives: N-H stretch ~3251 cm⁻¹, C=O stretch ~1667 cm⁻¹ researchgate.net. |

| UV-Vis (nm) | Absorption maxima corresponding to π-π* transitions of the aromatic systems. | For N-(2,2-diphenylethyl)-4-nitrobenzamide: λmax at 239 and 289 nm mdpi.com. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of its constituent atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of N-2-naphthalenyl-4-nitrobenzamide, recorded in a suitable deuterated solvent such as DMSO-d₆, is anticipated to exhibit a series of distinct signals corresponding to the aromatic protons of the 4-nitrophenyl and 2-naphthalenyl moieties, as well as the amide proton. The protons of the 4-nitrophenyl group are expected to appear as two distinct doublets in the downfield region due to the strong electron-withdrawing effect of the nitro group. The protons on the naphthalenyl ring system will present a more complex pattern of multiplets. The amide proton (N-H) is expected to appear as a singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum should display signals for all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is characteristically found in the downfield region. The carbon atoms of the 4-nitrophenyl ring will show shifts influenced by the nitro group, with the carbon atom attached to the nitro group being significantly deshielded. The ten carbon atoms of the naphthalenyl group will give rise to a set of signals in the aromatic region.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental.

COSY: This experiment would reveal the coupling relationships between adjacent protons, aiding in the assignment of the complex spin systems within the naphthalenyl and 4-nitrophenyl rings.

HSQC: This spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

|---|---|---|---|

| Amide N-H | ~10.5 | - | s |

| Carbonyl C=O | - | ~165.0 | - |

| 4-Nitrophenyl H-2, H-6 | ~8.35 | ~129.0 | d, J ≈ 8.8 |

| 4-Nitrophenyl H-3, H-5 | ~8.15 | ~124.0 | d, J ≈ 8.8 |

| 4-Nitrophenyl C-1 | - | ~140.5 | - |

| 4-Nitrophenyl C-4 | - | ~149.5 | - |

| Naphthalenyl Protons | 7.30 - 8.20 | - | m |

| Naphthalenyl Carbons | - | 118.0 - 135.0 | - |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of N-2-naphthalenyl-4-nitrobenzamide is expected to show characteristic absorption bands corresponding to its key functional groups.

The most prominent features would include:

N-H Stretching: A sharp absorption band is expected in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond.

C=O Stretching (Amide I band): A strong, sharp absorption peak is anticipated around 1650-1680 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide.

N-H Bending (Amide II band): This band, resulting from N-H bending and C-N stretching vibrations, should appear in the range of 1510-1550 cm⁻¹.

NO₂ Stretching: The nitro group will give rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹.

Aromatic C-H and C=C Stretching: The stretching vibrations of the aromatic C-H bonds will be observed as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will produce several bands of variable intensity in the 1400-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretching | 3300 - 3400 | Medium-Sharp |

| Aromatic C-H | Stretching | 3000 - 3100 | Weak-Medium |

| Amide C=O | Stretching (Amide I) | 1650 - 1680 | Strong |

| Aromatic C=C | Stretching | 1400 - 1600 | Variable |

| Amide N-H | Bending (Amide II) | 1510 - 1550 | Medium-Strong |

| Nitro NO₂ | Asymmetric Stretching | 1500 - 1570 | Strong |

| Nitro NO₂ | Symmetric Stretching | 1300 - 1370 | Strong |

Mass Spectrometry for Molecular Ion Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

For N-2-naphthalenyl-4-nitrobenzamide (C₁₇H₁₂N₂O₃), the calculated molecular weight is approximately 292.29 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation of the molecular ion under electron ionization (EI) or electrospray ionization (ESI) conditions can provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the amide bond, which is a common fragmentation route for amides. This would lead to the formation of characteristic fragment ions.

Expected fragmentation patterns include:

Cleavage of the amide C-N bond: This would result in the formation of the 4-nitrobenzoyl cation (m/z 150) and the 2-naphthylamine (B18577) radical cation or related fragments.

Cleavage of the bond between the carbonyl group and the phenyl ring: This could lead to the formation of a naphthalenyl isocyanate fragment or a 2-naphthalenylaminocarbonyl cation.

Loss of the nitro group: Fragmentation involving the loss of NO₂ (46 Da) or NO (30 Da) from the molecular ion or fragment ions is also a possibility.

| m/z | Proposed Fragment Identity | Formula |

|---|---|---|

| 292 | [M]⁺ (Molecular Ion) | [C₁₇H₁₂N₂O₃]⁺ |

| 150 | 4-Nitrobenzoyl cation | [C₇H₄NO₂]⁺ |

| 142 | 2-Naphthylamine radical cation | [C₁₀H₉N]⁺• |

| 127 | Naphthalenyl cation | [C₁₀H₇]⁺ |

| 120 | 4-Nitrophenyl cation | [C₆H₄NO₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of N-2-naphthalenyl-4-nitrobenzamide is expected to be dominated by the electronic transitions of its two main chromophores: the 4-nitrophenyl group and the 2-naphthalenyl group.

The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would likely exhibit multiple absorption bands:

π → π Transitions:* Both the naphthalenyl and the 4-nitrophenyl systems are extensive π-conjugated systems, which will give rise to intense π → π* transitions. The naphthalenyl group typically shows strong absorptions in the UV region. The 4-nitrophenyl group also has strong π → π* absorptions, which are often red-shifted due to the presence of the electron-withdrawing nitro group and the electron-donating effect of the amide nitrogen (though this effect is modulated by the carbonyl group).

n → π Transitions:* The carbonyl group of the amide and the nitro group both possess non-bonding electrons (n electrons) that can be excited into antibonding π* orbitals. These n → π* transitions are generally much weaker in intensity compared to π → π* transitions and may appear as shoulders on the main absorption bands.

The conjugation between the benzoyl and naphthalenyl moieties through the amide linkage can influence the position and intensity of the absorption maxima.

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment | Chromophore |

|---|---|---|---|

| ~220-240 | High | π → π | Naphthalenyl & Phenyl |

| ~270-290 | Moderate-High | π → π | Naphthalenyl & Nitrobenzoyl |

| ~320-350 | Low-Moderate | n → π* / Charge Transfer | Nitro & Carbonyl / Intramolecular CT |

Computational and Theoretical Chemistry of N 2 Naphthalenyl 4 Nitrobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-2-naphthalenyl-4-nitrobenzamide, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.

Geometry Optimization and Conformational Energy Landscapes

A foundational step in computational chemistry is the determination of the most stable three-dimensional structure of a molecule, known as geometry optimization. For a flexible molecule like N-2-naphthalenyl-4-nitrobenzamide, which has several rotatable bonds, this process would also involve mapping the conformational energy landscape. This would identify the various low-energy conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Excitation Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and reactivity. An analysis of the HOMO-LUMO energy gap would provide information about the molecule's chemical stability and its potential for electronic transitions. Furthermore, the spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack. Time-dependent DFT (TD-DFT) calculations could predict the electronic excitation energies and oscillator strengths, which are fundamental to understanding the molecule's UV-Visible absorption spectrum.

Prediction of Vibrational Frequencies and Correlation with Experimental Spectroscopic Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating these frequencies for N-2-naphthalenyl-4-nitrobenzamide, a theoretical spectrum could be generated. This theoretical spectrum would be a powerful tool for interpreting experimental spectroscopic data and for the structural characterization of the compound.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification in N-2-naphthalenyl-4-nitrobenzamide Crystals

Assuming a crystal structure of N-2-naphthalenyl-4-nitrobenzamide could be obtained, Hirshfeld surface analysis would be a critical tool for understanding its solid-state packing and intermolecular interactions. This technique partitions the crystal space into regions associated with each molecule, allowing for a detailed and quantitative analysis of the close contacts between neighboring molecules. The resulting 2D fingerprint plots would provide a visual summary of the types and relative importance of different intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal's stability and physical properties.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

Molecular dynamics (MD) simulations would offer a window into the dynamic behavior of N-2-naphthalenyl-4-nitrobenzamide over time. By simulating the motion of the atoms based on a given force field, MD can explore the conformational space of the molecule in a solvent or in the solid state. This would provide insights into its flexibility, how it interacts with its environment, and its dynamic structural changes, which are crucial for understanding its behavior in solution and its potential biological activity.

Structure Activity Relationship Sar Investigations for N 2 Naphthalenyl 4 Nitrobenzamide Molecular Interactions

Rational Design Principles for Modulating N-2-naphthalenyl-4-nitrobenzamide Scaffolds

The rational design of analogs of N-2-naphthalenyl-4-nitrobenzamide would focus on systematically modifying its core components to enhance target affinity and selectivity. Key principles derived from related benzamide (B126) structures include:

Modification of the Nitro Group: The number and position of nitro groups on the benzoyl ring are critical for activity. Studies on other nitrobenzamide derivatives have shown that an optimal number of nitro groups, along with their orientation and polarizability, can lead to more efficient binding to target enzymes. researchgate.netnih.gov For instance, in a series of nitro-substituted benzamides designed as anti-inflammatory agents, compounds with multiple nitro groups demonstrated higher inhibitory capacity. researchgate.netnih.gov

Alteration of the N-Aryl Substituent: The naphthalenyl group is a large, hydrophobic moiety that can engage in significant hydrophobic and π-π stacking interactions within a target's binding pocket. Replacing the naphthalene (B1677914) moiety with other aryl or alkyl groups can drastically alter binding affinity. For example, in a study of related triazine inhibitors, replacing a naphthalene group with a benzene (B151609) ring abolished inhibitory effects, indicating the importance of the larger aromatic system for that specific target. frontiersin.org

Substitution on the N-Aryl Ring: Adding various substituents (e.g., methyl, chloro, additional nitro groups) to the naphthalenyl ring would modulate the electronic and steric properties of the molecule. Research on other N-arylbenzamides has shown that both electron-donating (like -CH3) and electron-withdrawing (like -NO2) groups can favorably influence inhibitory activity, depending on the specific target. nih.govresearchgate.net

Conformational Control: The amide bond's geometry is crucial for presenting the aryl groups in the correct orientation for binding. Incorporating elements that control conformation, such as ortho-substituents that can form intramolecular hydrogen bonds, can lock the molecule into a more favorable binding pose.

Synthetic Modifications and Their Influence on Ligand-Target Binding Affinity (in vitro)

Synthetic modifications to the benzamide scaffold allow for a systematic exploration of SAR. By altering substituents and observing the resulting changes in binding affinity (often measured as IC50 values), researchers can identify key interaction points.

In a study on nitro-substituted benzamide derivatives targeting nitric oxide production, specific modifications led to significant differences in inhibitory potency. The following table summarizes the findings for a selection of these related compounds.

| Compound | Modification from Parent Structure | Target/Assay | IC50 (μM) |

|---|---|---|---|

| Compound 5 | N-(3,5-dinitrophenyl)-4-nitrobenzamide | LPS-induced NO production in RAW264.7 macrophages | 3.7 |

| Compound 6 | N-(2,4-dinitrophenyl)-4-nitrobenzamide | LPS-induced NO production in RAW264.7 macrophages | 5.3 |

These results indicate that the positioning of the nitro groups on the N-phenyl ring significantly impacts the compound's inhibitory capacity, with the 3,5-dinitro substitution (Compound 5) being more potent than the 2,4-dinitro substitution (Compound 6) in this specific assay. researchgate.netnih.gov Such findings are crucial for guiding the synthesis of more potent derivatives of N-2-naphthalenyl-4-nitrobenzamide.

In Vitro Binding Assays for Mechanistic Understanding of N-2-naphthalenyl-4-nitrobenzamide Derivatives

To understand how derivatives of N-2-naphthalenyl-4-nitrobenzamide exert their effects at a molecular level, various in vitro assays are employed. These assays can confirm target engagement, elucidate the mechanism of action, and quantify binding affinity.

Enzyme Inhibition Assays: For many benzamide derivatives, the primary goal is to inhibit a specific enzyme. For example, nitro-substituted benzamides have been evaluated for their ability to inhibit inducible nitric oxide synthase (iNOS). researchgate.netnih.gov Such assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor to determine its potency (e.g., IC50).

Cell-Based Assays: These assays measure the effect of a compound on cellular processes. A common example used for anti-inflammatory benzamides is the measurement of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines like RAW264.7. researchgate.netnih.gov A reduction in NO production indicates that the compound interferes with the inflammatory signaling pathway within the cell.

Gene and Protein Expression Analysis: To further understand the mechanism, techniques like quantitative PCR (qPCR) and Western blotting can be used. For instance, potent nitrobenzamide compounds were found to suppress the expression of iNOS at both the mRNA and protein levels, as well as other inflammatory mediators like COX-2, IL-1β, and TNF-α. nih.gov

Ligand-Target Interaction Analysis through Molecular Docking and Computational Screening

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This analysis provides valuable insights into the specific molecular interactions that stabilize the ligand-target complex.

For nitrobenzamide derivatives, docking studies have revealed several key types of interactions:

Hydrogen Bonding: The amide linkage (-CONH-) is a classic hydrogen bond donor and acceptor. The nitro group can also act as a hydrogen bond acceptor. Docking studies on related benzamides consistently show hydrogen bonding with active site residues of target proteins. nih.govresearchgate.net

Hydrophobic Interactions: The aromatic rings (both the benzoyl and the N-aryl portions) are crucial for hydrophobic interactions with nonpolar residues in the binding pocket. The large surface area of the naphthalenyl group in N-2-naphthalenyl-4-nitrobenzamide would be expected to form extensive hydrophobic contacts.

Electrostatic Interactions: The electron-withdrawing nitro group creates a partial positive charge on the benzene ring and a negative charge on the oxygen atoms. These can lead to favorable electrostatic interactions, such as π-anion or charge-charge interactions with residues in the binding site. nih.govresearchgate.net

A molecular docking analysis of anti-inflammatory nitrobenzamides against the iNOS enzyme showed that the most active compounds bound more efficiently to the enzyme. This enhanced binding was attributed to having an optimal number and orientation of nitro groups, which facilitated key interactions within the active site. researchgate.netnih.gov

The following table summarizes the types of interactions observed in docking studies of related benzamide derivatives.

| Interaction Type | Molecular Feature | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bonding | Amide N-H, Amide C=O, Nitro O | Polar/charged amino acids (e.g., Asp, Arg, Gln) |

| Hydrophobic Interactions | Benzene ring, Naphthalene ring | Nonpolar amino acids (e.g., Phe, Leu, Val) |

| Electrostatic Interactions | Nitro group, Aromatic π-system | Charged or polar amino acids |

Supramolecular Chemistry and Advanced Materials Applications of N 2 Naphthalenyl 4 Nitrobenzamide

Principles of Self-Assembly and Crystal Engineering with N-2-naphthalenyl-4-nitrobenzamide

The self-assembly of N-2-naphthalenyl-4-nitrobenzamide in the solid state is governed by a hierarchy of non-covalent interactions, primarily driven by the amide, naphthalene (B1677914), and nitro functionalities. Crystal engineering principles allow for a predictive understanding of how these interactions will guide the formation of specific supramolecular architectures.

The amide group is a powerful and highly directional hydrogen-bonding unit. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor, leading to the formation of robust N-H···O hydrogen bonds. researchgate.netnih.govresearchgate.net In many benzamide (B126) derivatives, these interactions lead to the formation of one-dimensional chains or tapes. researchgate.net The cooperative nature of these hydrogen bonds can enhance the stability of the resulting assemblies. rsc.org

The nitro group introduces further complexity and directionality to the intermolecular interactions. While it is a weak hydrogen bond acceptor, the oxygen atoms of the nitro group can readily participate in C-H···O interactions with aromatic or aliphatic C-H donors. rsc.org Furthermore, the nitro group's electron-withdrawing nature polarizes the benzamide ring, influencing its stacking behavior and the acidity of its aromatic protons. In some cases, direct interactions between nitro groups (N···O) can also play a role in stabilizing the crystal packing. researchgate.netnih.govdntb.gov.ua

The interplay of these interactions—strong, directional hydrogen bonding from the amide, broad π-π stacking from the naphthalene, and weaker, yet significant, C-H···O and other interactions from the nitro group—dictates the final three-dimensional structure. The principles of crystal engineering suggest that the most stable crystalline form will be the one that optimizes these competing and cooperating interactions.

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) |

| Hydrogen Bond | N-H (amide) | C=O (amide) | 15 - 30 |

| π-π Stacking | Naphthalene Ring | Naphthalene/Benzene (B151609) Ring | 10 - 50 |

| C-H···O Interaction | Aromatic C-H | O (nitro) | 2 - 10 |

| Dipole-Dipole | Nitro Group | Amide Group | 5 - 10 |

Engineering of Three-Dimensional Hydrogen-Bonded Frameworks and Networks

The directional and robust nature of the N-H···O hydrogen bonds formed by the amide group in N-2-naphthalenyl-4-nitrobenzamide makes it an excellent candidate for the construction of extended hydrogen-bonded frameworks. researchgate.netrsc.orgnih.gov By controlling crystallization conditions, it is plausible to engineer specific one-, two-, or three-dimensional networks.

In the simplest case, the amide groups can link molecules head-to-tail, forming one-dimensional chains or tapes. These chains can then organize into layers through weaker interactions, such as π-π stacking of the naphthalene and nitro-substituted benzene rings, and C-H···O hydrogen bonds involving the nitro group. rsc.org The large, flat naphthalene moiety would likely encourage the formation of lamellar, or sheet-like, structures, with the hydrogen-bonded amide chains providing cohesion within the sheets and π-stacking interactions providing cohesion between them. rsc.org

The creation of more complex, three-dimensional frameworks would depend on the ability of the molecule to form hydrogen bonds in more than one direction or the interplay with other strong, directional interactions. For instance, if the molecule adopts a non-planar conformation, it could lead to the formation of helical or zigzag hydrogen-bonded chains that subsequently interpenetrate to form a 3D network. The presence of the nitro group can also lead to the formation of bifurcated hydrogen bonds, where a single N-H donor interacts with two acceptor atoms, potentially leading to more complex and robust networks. nih.gov

The design of such frameworks can be conceptualized by considering the molecule as a node with specific recognition sites. The amide group provides a strong, linear connection, while the aromatic surfaces offer broader, less directional attractive forces. The nitro group adds a further level of specific, albeit weaker, interactions. By carefully selecting solvents and crystallization conditions, it may be possible to favor certain interaction motifs over others, thereby guiding the assembly towards a desired network topology. researchgate.netrsc.org

| Supramolecular Motif | Primary Driving Interaction(s) | Resulting Dimensionality |

| Linear Tape/Chain | N-H···O Hydrogen Bonds | 1D |

| Sheet/Layer | N-H···O Hydrogen Bonds, π-π Stacking | 2D |

| Interpenetrated Network | N-H···O Hydrogen Bonds, C-H···O Bonds | 3D |

N-2-naphthalenyl-4-nitrobenzamide as a Component in Chemo/Biosensor Development

The structural components of N-2-naphthalenyl-4-nitrobenzamide suggest its potential utility in the development of chemo/biosensors, particularly fluorescent sensors. The naphthalene unit is a well-known fluorophore, and its emission properties are often sensitive to the local environment and interactions with analytes. tandfonline.comrsc.orgnih.govrsc.orgresearchgate.net

The principle behind its use as a sensor would likely involve modulation of the naphthalene fluorescence through interaction with a target analyte. The amide and nitro groups can act as binding sites for the analyte. For example, the amide group could form hydrogen bonds with anions or other hydrogen bond donors/acceptors. The nitroaromatic moiety is electron-deficient and could interact with electron-rich analytes through charge-transfer interactions. rsc.orgmdpi.com

Upon binding of an analyte, several mechanisms could lead to a change in the fluorescence signal:

Photoinduced Electron Transfer (PET): If the analyte is electron-rich, it could quench the naphthalene fluorescence through PET. Conversely, if the analyte is a strong electron acceptor, it could interact with the electron-rich naphthalene ring, also leading to fluorescence quenching.

Intramolecular Charge Transfer (ICT): The electronic communication between the naphthalene (donor) and the nitrobenzamide (acceptor) parts of the molecule could be altered upon analyte binding, leading to a shift in the emission wavelength.

Aggregation-Induced Emission (AIE) or Quenching: The self-assembly properties of the molecule could be exploited. In solution, the molecule might be weakly fluorescent, but upon binding to an analyte that promotes aggregation, a significant increase in fluorescence could be observed. Conversely, an analyte could disrupt pre-formed, fluorescent aggregates, leading to quenching. rsc.org

For example, the amide N-H could act as a recognition site for anions like fluoride (B91410) or acetate, with binding leading to a colorimetric or fluorescent response. The electron-deficient nitroaromatic ring makes it a potential candidate for sensing electron-rich aromatic compounds or certain nucleophiles. rsc.orgmdpi.comresearchgate.net

| Potential Analyte | Likely Interaction Site(s) | Sensing Mechanism |

| Anions (e.g., F⁻, AcO⁻) | Amide N-H | Hydrogen Bonding, PET |

| Electron-rich Aromatics | Nitroaromatic Ring | Charge-transfer, Fluorescence Quenching |

| Metal Cations | Amide C=O, Nitro O | Coordination, Fluorescence Modulation |

| Biothiols (e.g., Glutathione) | Nitro Group (via reaction) | Reaction-based, Turn-on Fluorescence |

Exploration of N-2-naphthalenyl-4-nitrobenzamide in Functional Materials Design (e.g., optoelectronic, supramolecular polymers)

The molecular features of N-2-naphthalenyl-4-nitrobenzamide make it an intriguing building block for the design of functional organic materials with potential applications in optoelectronics and as supramolecular polymers.

Optoelectronic Properties: The combination of an electron-rich naphthalene moiety and an electron-deficient nitrobenzamide unit creates an intramolecular donor-acceptor system. Such systems are known to exhibit interesting photophysical properties, including strong absorption in the UV-visible region and potential for non-linear optical (NLO) activity. escholarship.orgspiedigitallibrary.org The charge transfer character of the lowest excited state could be tuned by modifying the substitution pattern. Materials based on this compound, especially in a highly ordered crystalline form, could exhibit properties relevant for organic semiconductors or photodetectors. The efficiency of charge transport in the solid state would be highly dependent on the molecular packing, particularly the degree of π-orbital overlap between adjacent molecules, which is governed by the self-assembly principles discussed earlier.

Supramolecular Polymers: The ability of the amide group to form strong, directional hydrogen bonds makes N-2-naphthalenyl-4-nitrobenzamide a suitable monomer for the construction of supramolecular polymers. acs.orgrsc.org In solution, under appropriate concentration and solvent conditions, the molecules could self-assemble into long, polymer-like chains through repeated N-H···O hydrogen bonding. The naphthalene and nitro-substituted rings would act as side groups, influencing the solubility and processing characteristics of the resulting polymer.

The properties of such supramolecular polymers would be highly responsive to external stimuli. For example, changes in temperature, solvent polarity, or pH could disrupt the hydrogen bonds, leading to a reversible depolymerization. This responsiveness is a hallmark of supramolecular materials and could be exploited in applications such as smart gels, self-healing materials, or responsive coatings. The introduction of chirality, for instance, by using a chiral naphthalene precursor, could lead to the formation of helical supramolecular polymers with chiroptical properties. rsc.org

| Material Type | Key Molecular Feature(s) | Potential Application(s) |

| Optoelectronic Material | Donor-Acceptor Structure, π-Conjugation | Organic Semiconductors, NLO Materials, Photodetectors |

| Supramolecular Polymer | Amide Hydrogen Bonding | Smart Gels, Self-Healing Materials, Responsive Coatings |

| Crystalline Framework | Directional Non-covalent Interactions | Gas Storage, Separation, Heterogeneous Catalysis |

Advanced Mechanistic Studies in N 2 Naphthalenyl 4 Nitrobenzamide Research

Methodologies for Molecular Target Identification of N-2-naphthalenyl-4-nitrobenzamide Derivatives

The identification of specific molecular targets for N-2-naphthalenyl-4-nitrobenzamide and its analogs is a key focus of current research. A variety of advanced techniques are being utilized to pinpoint the proteins and cellular pathways with which these compounds interact.

Direct Biochemical Methods: These approaches involve the direct assessment of the compound's interaction with purified proteins or in complex biological mixtures. Techniques such as affinity chromatography, where the compound is immobilized to a solid support to capture its binding partners from cell lysates, are being explored. Furthermore, enzymatic assays are employed to screen for inhibitory or activating effects of the compound on a panel of known enzymes, providing direct evidence of interaction.

Genetic Interactions: Genetic screening methods offer a powerful, unbiased way to identify molecular targets and pathways affected by a compound. In the context of N-2-naphthalenyl-4-nitrobenzamide derivatives, researchers are exploring techniques like yeast two-hybrid screening. This method can identify protein-protein interactions that are either disrupted or stabilized by the presence of the compound. Additionally, high-throughput screening of mutant libraries can reveal genes that confer sensitivity or resistance to the compound, thereby implicating those gene products as potential targets or components of the affected pathway.

Computational Inference: In silico approaches play a vital role in predicting potential molecular targets and guiding experimental validation. Molecular docking simulations are used to model the binding of N-2-naphthalenyl-4-nitrobenzamide derivatives to the three-dimensional structures of known proteins. These simulations can predict the binding affinity and identify key interacting residues. Furthermore, pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies help in understanding the chemical features essential for biological activity and in refining the search for molecular targets.

Table 1: Methodologies for Molecular Target Identification

| Methodology | Description | Examples of Application |

|---|---|---|

| Direct Biochemical Methods | Direct assessment of compound-protein interactions. | Affinity chromatography, Enzymatic inhibition assays. |

| Genetic Interactions | Identification of genes that modify the cellular response to the compound. | Yeast two-hybrid screening, High-throughput screening of mutant libraries. |

| Computational Inference | In silico prediction of potential binding partners and interaction modes. | Molecular docking, Pharmacophore modeling, QSAR studies. |

Elucidation of Molecular Mechanisms of Action for N-2-naphthalenyl-4-nitrobenzamide Interactions

Once a molecular target is identified, the focus shifts to understanding the precise molecular events that follow the binding of N-2-naphthalenyl-4-nitrobenzamide derivatives. This involves a detailed examination of the structural and functional consequences of the interaction.

The molecular mechanism of action for N-naphthalenyl-4-nitro-benzamide compounds often involves interactions with specific biological targets. The presence of a nitro group can lead to the formation of reactive intermediates through reduction, which can then interact with various cellular components. The hydrophobic nature of the naphthalene (B1677914) ring is thought to facilitate binding to hydrophobic pockets within proteins, which can influence enzyme activity and signaling pathways nih.gov.

For instance, in studies of structurally related nitrobenzamide derivatives, molecular docking simulations have revealed key interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions with the active site residues of their target proteins. These interactions are crucial for the compound's inhibitory or modulatory effects. Molecular dynamics simulations are also employed to study the stability of the compound-protein complex over time and to understand the conformational changes induced by binding.

Table 2: Key Molecular Events in the Mechanism of Action

| Molecular Event | Description | Investigational Techniques |

|---|---|---|

| Target Binding | Initial physical interaction between the compound and its molecular target. | X-ray crystallography, NMR spectroscopy, Surface plasmon resonance. |

| Conformational Changes | Alterations in the three-dimensional structure of the target protein upon binding. | Circular dichroism, Fluorescence spectroscopy, Molecular dynamics simulations. |

| Modulation of Activity | Inhibition or activation of the target protein's function. | Enzymatic assays, Cellular signaling assays. |

| Downstream Effects | Subsequent molecular events triggered by the modulation of the target's activity. | Proteomics, Transcriptomics, Metabolomics. |

Future Directions and Emerging Research Avenues for N 2 Naphthalenyl 4 Nitrobenzamide Chemistry

Integration of Artificial Intelligence and Machine Learning in N-2-naphthalenyl-4-nitrobenzamide Design and Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of chemical synthesis and drug discovery, and the study of N-2-naphthalenyl-4-nitrobenzamide is no exception. ijpsjournal.comnih.govfrontiersin.orgarxiv.org These computational tools offer the potential to navigate the vast chemical space with unprecedented speed and precision, leading to the identification of novel derivatives with tailored properties.

Furthermore, machine learning algorithms can be applied to develop robust Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net These models can predict the biological activity and physicochemical properties of N-2-naphthalenyl-4-nitrobenzamide derivatives based on their molecular descriptors. For instance, ML-based classification models have been successfully used to predict the mutagenicity of nitroaromatic compounds, a crucial aspect for the safety assessment of any new chemical entity. nih.govuss.cl By leveraging such predictive models, researchers can prioritize the synthesis of candidates with the highest probability of success. The application of ensemble learning approaches in QSAR can further enhance the predictive accuracy for properties like in vivo toxicity of nitroaromatic compounds. researchgate.netmdpi.com

AI and ML can also play a pivotal role in optimizing synthetic routes and predicting reaction outcomes. By analyzing vast amounts of reaction data, these algorithms can suggest optimal reaction conditions, catalysts, and starting materials, thereby streamlining the synthetic process and improving yields.

Table 1: Potential Applications of AI and Machine Learning in N-2-naphthalenyl-4-nitrobenzamide Research

| AI/ML Application | Description | Potential Impact |

| De Novo Molecular Design | Utilization of generative models (e.g., RNNs, VAEs, GANs) to create novel N-2-naphthalenyl-4-nitrobenzamide derivatives with desired properties. nih.govfrontiersin.orgarxiv.orgcell.com | Accelerated discovery of new chemical entities with improved efficacy and safety profiles. |

| QSAR Modeling | Development of predictive models to estimate the biological activity, toxicity, and physicochemical properties of new analogues. nih.govresearchgate.net | Prioritization of synthetic targets and reduction in the number of compounds that need to be synthesized and tested. |

| Property Prediction | Use of machine learning to forecast properties such as solubility, metabolic stability, and potential for adverse effects of nitroaromatic compounds. nih.govmdpi.com | Early identification of potential liabilities, allowing for more informed decision-making in the design process. |

| Synthesis Planning | Application of AI to predict optimal synthetic routes, reaction conditions, and potential byproducts. | Increased efficiency and sustainability of the chemical synthesis process. |

| Virtual Screening | High-throughput computational screening of virtual libraries of N-2-naphthalenyl-4-nitrobenzamide derivatives against biological targets. | Rapid identification of promising hit compounds for further investigation. |

Exploration of Novel Reactivities and Chemical Transformations Involving the N-2-naphthalenyl-4-nitrobenzamide Scaffold

The N-2-naphthalenyl-4-nitrobenzamide scaffold offers multiple sites for chemical modification, providing a versatile platform for the synthesis of a diverse range of derivatives. Future research will likely focus on exploring novel reactivities and transformations to access previously unexplored chemical space.

One promising avenue is the selective reduction of the nitro group. While the conversion of nitroarenes to anilines is a well-established transformation, the development of chemoselective methods that tolerate other functional groups within the molecule remains an active area of research. acs.orgunimi.it The use of novel catalytic systems, such as those based on non-noble metals, could offer more sustainable and cost-effective alternatives to traditional methods. unimi.it The resulting aminobenzamide derivatives could serve as key intermediates for further functionalization, for example, through diazotization and subsequent coupling reactions.

The amide bond itself presents opportunities for novel transformations. While amides are generally stable, recent advances in catalysis have enabled their use in a wider range of reactions. For instance, the conversion of amides to thioamides using novel thiating reagents can lead to compounds with altered biological activities and physicochemical properties. mdpi.com Additionally, the development of new methods for the N-arylation of amides could be applied to synthesize a variety of N-substituted derivatives with diverse aromatic and heteroaromatic groups. organic-chemistry.orgmdpi.comacs.orgnih.gov

The naphthalene (B1677914) ring system is another key target for derivatization. The exploration of regioselective C-H functionalization reactions could provide direct access to a wide array of substituted naphthalenes without the need for pre-functionalized starting materials. Such late-stage modifications would be highly valuable for rapidly generating structure-activity relationships.

Table 2: Potential Chemical Transformations for the N-2-naphthalenyl-4-nitrobenzamide Scaffold

| Transformation | Reagents and Conditions | Potential Products |

| Selective Nitro Reduction | Catalytic hydrogenation (e.g., with iron-based catalysts), transfer hydrogenation. acs.orgunimi.it | N-2-naphthalenyl-4-aminobenzamide and its derivatives. |

| Amide to Thioamide Conversion | Novel thiating reagents (e.g., N-isopropyldithiocarbamate isopropyl ammonium salt). mdpi.com | N-2-naphthalenyl-4-nitrothiobenzamide. |

| N-Arylation | Palladium or copper-catalyzed cross-coupling with aryl halides or their equivalents. organic-chemistry.orgacs.orgnih.gov | Tertiary amide derivatives with diverse aryl substituents. |

| Naphthalene Ring Functionalization | Regioselective C-H activation and functionalization (e.g., halogenation, borylation, arylation). | Substituted naphthalene derivatives with modified electronic and steric properties. |

| Hydrolysis of the Amide Bond | Acid- or base-catalyzed hydrolysis. rsc.org | 4-nitrobenzoic acid and 2-naphthylamine (B18577). |

Development of Advanced Analytical and Characterization Methodologies Specific to N-2-naphthalenyl-4-nitrobenzamide Systems

As the complexity of the synthesized N-2-naphthalenyl-4-nitrobenzamide derivatives increases, so does the need for advanced analytical and characterization techniques to unambiguously determine their structure and purity. Future research in this area will focus on the development and application of sophisticated analytical methodologies.

High-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) will continue to be indispensable for the accurate mass determination and elemental composition analysis of novel compounds. nih.govunl.pt Tandem mass spectrometry (MS/MS) will be crucial for elucidating fragmentation patterns, which can provide valuable structural information, particularly for distinguishing between isomers. researchgate.netyoutube.com The study of the fragmentation behavior of aromatic amides often reveals a characteristic cleavage of the N-CO bond. nih.govunl.ptrsc.org

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques will be essential for the detailed structural elucidation of N-2-naphthalenyl-4-nitrobenzamide derivatives. semanticscholar.orgipb.ptresearchgate.net Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, will be routinely employed to establish connectivity and assign proton and carbon signals, especially in complex molecules. creative-biostructure.com For chiral derivatives, the use of chiral solvating agents or advanced NMR techniques like NOESY and ROESY can help in determining the stereochemistry. creative-biostructure.com Low-temperature NMR studies may also be necessary to investigate conformational isomers arising from restricted rotation around the amide bond. researchgate.net

Computational spectroscopy is emerging as a powerful tool to complement experimental data. nih.govcas.czmit.edu Density functional theory (DFT) calculations can be used to predict NMR chemical shifts, vibrational frequencies, and other spectroscopic properties, aiding in the interpretation of experimental spectra and the confirmation of proposed structures. nih.govcas.cz

The future of analytical chemistry in this field will also be shaped by trends such as green analytical chemistry, which aims to reduce the environmental impact of analytical methods, and the development of miniaturized and portable analytical instruments for rapid, on-site analysis. ijpsjournal.comazolifesciences.com

Table 3: Advanced Analytical Techniques for the Characterization of N-2-naphthalenyl-4-nitrobenzamide Derivatives

| Analytical Technique | Application | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination. nih.govunl.pt | Elemental composition and molecular formula. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation analysis. researchgate.netyoutube.com | Structural elucidation and isomer differentiation. |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Establishing covalent structure. semanticscholar.orgipb.ptresearchgate.netcreative-biostructure.com | Connectivity of atoms and unambiguous assignment of NMR signals. |

| NOESY/ROESY NMR | Stereochemical analysis. creative-biostructure.com | Spatial proximity of atoms and determination of relative stereochemistry. |

| Computational Spectroscopy (e.g., DFT) | Prediction of spectroscopic properties. nih.govcas.czmit.edu | Aiding in the interpretation of experimental data and structural confirmation. |

| X-ray Crystallography | Single crystal structure determination. | Absolute molecular structure and intermolecular interactions in the solid state. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-2-naphthalenyl-4-nitrobenzamide derivatives, and how can reaction efficiency be optimized?

- Methodological Answer : A multi-step synthesis approach is typically employed. For example, nitro-substituted benzamides can be synthesized via nucleophilic acyl substitution using activated carboxylic acid derivatives (e.g., acyl chlorides) and naphthylamine precursors. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of acyl chloride to amine), using anhydrous conditions with a base (e.g., triethylamine) to scavenge HCl, and maintaining temperatures between 0–5°C to minimize side reactions like over-nitration. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>75%) .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be utilized to confirm the structure of N-2-naphthalenyl-4-nitrobenzamide?

- Methodological Answer :

- NMR : H NMR should show aromatic proton signals in the δ 7.5–8.5 ppm range, with distinct splitting patterns reflecting substituent positions. The amide proton (NH) typically appears as a singlet near δ 10.5 ppm. C NMR confirms carbonyl (C=O) at ~165 ppm and nitro group carbons at ~150 ppm .

- IR : Strong absorbance at ~1680 cm (amide C=O stretch) and ~1520 cm (asymmetric NO stretch) .

- Mass Spectrometry : Molecular ion peaks (M) should align with the calculated molecular weight (e.g., 272.26 g/mol for CHNO) .

Q. What crystallographic tools are suitable for resolving the crystal structure of nitro-substituted benzamides?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with the SHELX suite (e.g., SHELXT for structure solution and SHELXL for refinement) is standard. Key parameters include:

- Data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts.

- Twin refinement if crystals exhibit twinning (common in nitroaromatics).

- Validation using R-factors (<5% for high-resolution data) and residual electron density maps .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data for nitrobenzamide derivatives, such as ambiguous electron density or disorder?

- Methodological Answer :

- Disordered Regions : Apply restraints (e.g., SIMU, DELU in SHELXL) to model overlapping atoms. Use PART instructions to split disordered groups.

- Ambiguous Density : Re-examine data collection parameters (e.g., radiation damage) or consider alternative space groups. Validate with independent refinement pipelines like OLEX2 .

- Validation Tools : Cross-check with CCDC databases to compare bond lengths/angles and assess geometric outliers .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in nitrobenzamide analogs with biological activity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., enzymes). Prioritize nitro group interactions with hydrophobic pockets.

- Pharmacophore Mapping : Identify critical features (e.g., amide linkage, nitro position) using alignment tools like Schrödinger’s Phase.

- In Vitro Assays : Pair SAR with cytotoxicity screening (e.g., MTT assays) to correlate structural modifications (e.g., halogen substitution) with activity trends .

Q. How should researchers resolve contradictions in spectroscopic data when characterizing novel nitrobenzamide polymorphs?

- Methodological Answer :

- Cross-Validation : Compare IR and Raman spectra to distinguish polymorphs (e.g., differences in NH stretching due to hydrogen-bonding variations).

- Thermal Analysis : Use DSC/TGA to identify melting point variations (>5°C differences suggest distinct polymorphs).

- Powder XRD : Match experimental patterns with simulated data from single-crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.